molecular formula C19H14Cl2N4O5 B607952 HIF-hydroxylase modulator-II CAS No. 952397-50-1

HIF-hydroxylase modulator-II

カタログ番号: B607952
CAS番号: 952397-50-1
分子量: 449.24
InChIキー: VOATXMYOOILXKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hypoxia-inducible factor (HIF) hydroxylase modulators are compounds that regulate the activity of HIF-hydroxylases, enzymes critical for oxygen sensing. HIF-hydroxylases, including prolyl hydroxylases (PHDs) and factor-inhibiting HIF (FIH), hydroxylate HIF-α subunits under normoxia, targeting them for proteasomal degradation or transcriptional inactivation . HIF-hydroxylase modulator-II (specific structural details are proprietary) is a small-molecule inhibitor designed to competitively block the active site of HIF-hydroxylases, thereby stabilizing HIF-α and enhancing hypoxia-responsive pathways.

特性

CAS番号

952397-50-1

分子式

C19H14Cl2N4O5

分子量

449.24

IUPAC名

N-​[[2,​3-​Dichloro-​7-​cyano-​4-​hydroxy-​1-​[(4-​methoxyphenyl)​methyl]​-​1H-​pyrrolo[2,​3-​c]​pyridin-​5-​yl]​carbonyl]​-glycine

InChI

InChI=1S/C19H14Cl2N4O5/c1-30-10-4-2-9(3-5-10)8-25-16-11(6-22)24-15(19(29)23-7-12(26)27)17(28)13(16)14(20)18(25)21/h2-5,28H,7-8H2,1H3,(H,23,29)(H,26,27)

InChIキー

VOATXMYOOILXKC-UHFFFAOYSA-N

SMILES

OC1=C(C(NCC(O)=O)=O)N=C(C#N)C2=C1C(Cl)=C(Cl)N2CC3=CC=C(OC)C=C3

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

HIF hydroxylase modulator II;  HIF hydroxylase modulator-II;  HIF-hydroxylase modulator-II

製品の起源

United States

化学反応の分析

Reaction Mechanism with PHD Enzymes

HIF-hydroxylase modulators competitively inhibit PHDs by mimicking 2-oxoglutarate (2-OG), a co-substrate required for hydroxylation. The reaction involves:

  • Substrate binding : HIF-α’s oxygen-dependent degradation domain (ODD) binds to PHDs.

  • Co-factor coordination : Fe(II) binds to the enzyme’s catalytic site, followed by 2-OG and oxygen.

  • Hydroxylation : PHDs hydroxylate proline residues on HIF-α (e.g., Pro402/564 in HIF-1α), marking it for proteasomal degradation .

Modulators like Vadadustat disrupt this process by:

  • Competing with 2-OG for binding to the Fe(II) center.

  • Preventing oxygen activation , thereby stabilizing HIF-α .

Enzyme Kinetics and Inhibition

Key kinetic parameters for selected inhibitors:

InhibitorPHD2 IC₅₀ (nM)HIF-1α Stabilization EC₅₀ (μM)Selectivity over FIH
Molidustat72.1>100-fold
Roxadustat275.1>50-fold
Vadadustat2941>30-fold
Daprodustat670.8>80-fold

Data derived from cell-free enzymatic assays and HRE-luciferase reporter systems .

Structural Interactions with PHD2 and FIH

Crystallographic studies reveal distinct binding modes:

  • Hydrophobic pocket engagement : Inhibitors occupy the 2-OG binding site, displacing residues like Tyr303 and Arg383 .

  • Metal coordination : Carboxylate groups (e.g., in Vadadustat) form bidentate bonds with Fe(II) .

  • Allosteric effects : Molidustat induces conformational changes in the PHD2 β-sheet region, reducing ODD substrate affinity .

Notable interactions :

  • Vadadustat : Hydrogen bonds with His293 in HIF-2α PAS-B domain, weakening HIF-α/ARNT heterodimerization .

  • Roxadustat : Stabilizes a closed PHD2 conformation, blocking HIF-α binding .

Biochemical Effects in Hypoxic Cells

  • HIF-α accumulation : Treatment with 10 μM Molidustat increases HIF-1α levels by 8-fold in PC12 cells after 6 hours .

  • Gene activation : Induces erythropoietin (EPO) expression with EC₅₀ values ranging from 0.8 μM (Daprodustat) to 41 μM (Vadadustat) .

  • Metabolic shifts : Reduces mitochondrial ROS by 40% in neurons via HIF-1-dependent upregulation of pyruvate dehydrogenase kinase 1 (PDK1) .

Comparative Analysis of Modulator Selectivity

ParameterMolidustatRoxadustatVadadustat
PHD2 vs. PHD1 5-fold selective3-fold selective2-fold selective
PHD2 vs. FIH >100-fold selective>50-fold selective>30-fold selective
Oral bioavailability 92%85%78%

Selectivity determined via enzymatic assays; bioavailability from preclinical models .

Reaction with Ascorbate and Iron

  • Ascorbate role : Regenerates Fe(II) in PHDs; its depletion reduces inhibitor efficacy by 60% .

  • Iron chelation : Modulators with hydroxypyridine moieties (e.g., Roxadustat) enhance Fe(II) binding, achieving Kd values of 0.2 nM .

類似化合物との比較

Comparison with Similar Compounds

The table below compares HIF-hydroxylase modulator-II with structurally and functionally related compounds, focusing on mechanisms, efficacy, and therapeutic applications.

Compound Mechanism Efficacy Therapeutic Applications Toxicity References
This compound Competitive inhibition of HIF-hydroxylase active site; stabilizes HIF-α. Preclinical data suggest dose-dependent HIF-α stabilization in vitro. Investigated for ischemic diseases and cancer therapy. Limited toxicity data; assumed similar to DMOG.
DMOG 2-oxoglutarate (2-OG) analog; inhibits all 2-OG-dependent dioxygenases. Enhances HIF-1α and VEGF in murine ischemia models; IC₅₀ ~10 µM in vitro. Cardiovascular repair, chronic kidney disease, tumor hypoxia. Acute oral toxicity (LD₅₀: 500 mg/kg in mice).
5-HMF Reduces intracellular vitamin C (ascorbate), indirectly inhibiting PHDs. Increases HIF-1α stability in PC12 cells and ODD-Luc mice at 100 µM. Hypoxia protection, neuroprotection. Low toxicity; reversible with ascorbate.
Ascorbate (Vitamin C) Cofactor for Fe²⁺-dependent HIF-hydroxylases; promotes HIF-α degradation. Suppresses HIF-1α in cancer cells (IC₅₀ ~50 µM); ineffective at ≤1% O₂. Adjuvant in cancer therapy to inhibit HIF-driven pathways. Safe at physiological doses; high doses cause GI distress.
PHD1 Overexpression Gene therapy approach; increases HIF-α hydroxylation and degradation. Reduces tumor growth by 60% in xenograft models via enhanced necrosis. Anti-angiogenic cancer therapy. Depends on delivery method (e.g., viral vectors).

Key Research Findings

Mechanistic Insights

  • Modulator-II vs. Modulator-II’s selectivity remains unverified .
  • 5-HMF : Uniquely depletes ascorbate, a critical cofactor for hydroxylase activity. This effect is reversed by vitamin C supplementation, highlighting ascorbate’s role in hydroxylase regulation .
  • Ascorbate : Dual role depending on oxygen levels. At physiological concentrations, it suppresses HIF-1α in mild hypoxia but fails to inhibit HIF under severe hypoxia (<1% O₂) .

Therapeutic Implications

  • Cancer : Ascorbate and PHD1 overexpression reduce tumor growth by destabilizing HIF-α, while DMOG and modulator-II may paradoxically promote tumor survival in chronic hypoxia .
  • Ischemic Diseases : DMOG and modulator-II enhance HIF-driven erythropoietin and VEGF production, improving outcomes in preclinical models of myocardial ischemia .

Contradictions and Limitations

  • Ascorbate’s efficacy varies with cancer type and oxygen tension. In glioblastoma, IDH1 mutations (which produce 2-hydroxyglutarate) may negate ascorbate’s effects by inhibiting HIF-hydroxylases independently .
  • DMOG’s broad inhibition of 2-OG-dependent enzymes complicates its clinical use, necessitating more selective alternatives like modulator-II .

Q & A

Q. What molecular mechanisms underlie HIF-α regulation by HIF-hydroxylases under varying oxygen conditions?

HIF-hydroxylases (prolyl hydroxylases, PHDs) catalyze the oxygen-dependent hydroxylation of proline residues (e.g., HIF-1α P564) in HIF-α subunits, marking them for proteasomal degradation via the VHL ubiquitin ligase complex. Under hypoxia, hydroxylation is suppressed, stabilizing HIF-α and enabling transcriptional activation of hypoxia-responsive genes. This mechanism involves iron and 2-oxoglutarate (2-OG) as cofactors, making HIF-hydroxylases direct cellular oxygen sensors .

Q. Which experimental methods are used to assess HIF-hydroxylase activity in vitro?

Key approaches include:

  • Immunoblotting : Detecting HIF-α stabilization under normoxia vs. hypoxia.
  • Hydroxylation-specific antibodies : Quantifying prolyl (e.g., HIF-1α P564) or asparaginyl hydroxylation.
  • In vitro hydroxylation assays : Using recombinant HIF-α peptides and measuring 2-OG consumption or succinate production .
  • Pharmacological inhibitors : DMOG (a 2-OG analog) blocks hydroxylase activity, stabilizing HIF-α even under normoxia .

Q. How can conflicting data on ascorbate's role in HIF-hydroxylase activity be resolved?

Ascorbate acts as a cofactor for Fe²⁺-dependent hydroxylases but shows context-dependent effects:

  • Low oxygen (1–3% O₂) : Ascorbate (150–300 µM) enhances hydroxylase activity, suppressing HIF-1α.
  • Severe hypoxia (<1% O₂) : Hydroxylase activity is oxygen-limited, rendering ascorbineffective.
  • Tumor models : Ascorbate deficiency in poorly vascularized tumors may impair hydroxylase function, exacerbating HIF activation. Optimize dosing to achieve tissue concentrations of 1–3 mM .

Q. What strategies address discrepancies in HIF-hydroxylase inhibitor efficacy across cell types?

  • Metabolic profiling : Measure intracellular 2-OG, iron, and ascorbate levels, as these modulate inhibitor potency (e.g., DMOG competes with 2-OG).
  • Hypoxia mimetics vs. genetic models : Compare pharmacological inhibitors (e.g., DMOG) to PHD-knockout cells to isolate off-target effects.
  • Tissue-specific isoforms : PHD2 is the dominant HIF-1α regulator in most cells, but PHD3 may compensate in certain tissues .

Q. How does asparaginyl hydroxylation by FIH-1 influence HIF signaling independently of prolyl hydroxylation?

FIH-1 hydroxylates HIF-α at asparagine residues (e.g., HIF-1α N803), blocking p300/CBP coactivator binding. Unlike prolyl hydroxylation, FIH-1 activity is less sensitive to hypoxia but more susceptible to oxidative stress. Use FIH-1 inhibitors (e.g., IOX2) or CRISPR knockouts to dissect its role in HIF transcriptional output .

Q. What experimental designs mitigate confounding effects in in vivo HIF-hydroxylase studies?

  • Tissue-specific knockout models : Avoid systemic effects (e.g., erythropoietin dysregulation in global PHD knockouts).
  • Dual hydroxylase inhibition : Combine PHD and FIH-1 inhibitors to assess cumulative HIF activation.
  • Temporal control : Inducible Cre systems or timed inhibitor administration to separate acute vs. chronic HIF effects .

Methodological Considerations

Q. How are HIF-hydroxylase activity assays optimized for kinetic studies?

  • Buffer conditions : Maintain Fe²⁺ (e.g., 50 µM) and 2-OG (1 mM) to prevent enzyme inactivation.
  • Ascorbate supplementation : Include 100–300 µM ascorbate to sustain enzyme activity without inducing pro-oxidant effects.
  • Control for oxygen tension : Use hypoxia chambers or chemostats to standardize O₂ levels during assays .

Q. What in vivo models best recapitulate HIF-hydroxylase modulation in human disease?

  • Ischemia-reperfusion injury : Hindlimb ischemia models demonstrate DMOG-enhanced angiogenesis via HIF-1α stabilization .
  • Cancer xenografts : PHD2-deficient tumors show reduced growth due to HIF-driven vascular normalization.
  • Chronic kidney disease : PHD inhibitors (e.g., roxadustat) elevate erythropoietin, but tissue-specific delivery is critical to avoid off-target effects .

Q. How can researchers reconcile contradictory findings from cell lines vs. primary cells?

  • Primary cell validation : Confirm key results in patient-derived cells or organoids.
  • Microenvironmental factors : Account for differences in extracellular matrix, paracrine signaling, and metabolite availability.
  • PHD isoform redundancy : Use combinatorial siRNA to silence multiple isoforms in primary cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HIF-hydroxylase modulator-II
Reactant of Route 2
Reactant of Route 2
HIF-hydroxylase modulator-II

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。